2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a novel chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a tetrazole ring, a sulfanyl group, and an acetamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.
Introduction of the Sulfanyl Group: The tetrazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-tetrazole intermediate with 4-ethylphenylacetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is not fully understood. it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cellular homeostasis. It also inhibits the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide:
N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Used in early discovery research.
Uniqueness
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate key cellular pathways makes it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-4-15-6-8-16(9-7-15)20-18(25)12-26-19-21-22-23-24(19)17-10-5-13(2)14(3)11-17/h5-11H,4,12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHFXGMJIQBCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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